1-Bromo-3-methoxymethoxypropane
Description
Properties
Molecular Formula |
C5H11BrO2 |
|---|---|
Molecular Weight |
183.04 g/mol |
IUPAC Name |
1-bromo-3-(methoxymethoxy)propane |
InChI |
InChI=1S/C5H11BrO2/c1-7-5-8-4-2-3-6/h2-5H2,1H3 |
InChI Key |
YFMJJDYEFDVLPE-UHFFFAOYSA-N |
Canonical SMILES |
COCOCCCBr |
Origin of Product |
United States |
Scientific Research Applications
Synthesis Overview:
- Reagents: 3-Methoxymethoxypropane, sodium bromide, DMF
- Conditions: Stirring at room temperature or under microwave irradiation
- Yield: Typically high yields can be achieved through careful control of reaction conditions.
Scientific Research Applications
1-Bromo-3-methoxymethoxypropane finds utility in several scientific domains, particularly in organic synthesis and medicinal chemistry.
Organic Synthesis
The compound serves as an important intermediate in the synthesis of various organic molecules. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, making it useful for creating more complex structures. For instance:
- It can be used to synthesize substituted pyrazoles by reacting with nitro compounds under microwave conditions .
- The compound's methoxy group enhances its solubility and reactivity in various organic transformations.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential biological activities. Brominated compounds are known to exhibit a range of pharmacological effects due to their ability to interact with biological targets:
- Studies suggest that similar brominated ethers may possess antimicrobial and anticancer properties .
- The compound's structure allows for modification that could lead to derivatives with enhanced biological activity.
Toxicological Considerations
While this compound has promising applications, it is essential to consider its toxicological profile. Research indicates that exposure to brominated compounds can lead to various health risks:
- Inhalation studies have shown that exposure to similar compounds may cause respiratory issues and other systemic effects .
- The National Toxicology Program has reported potential carcinogenic effects associated with prolonged exposure to 1-bromopropane, highlighting the importance of handling this compound with care .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound and related compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
3-Bromo-1,1-dimethoxypropane (CAS 36255-44-4)
- Molecular Formula : C₅H₁₁BrO₂
- Molecular Weight : 183.045 g/mol
- Key Features : Contains two methoxy groups at the first carbon and a bromine atom at the third carbon. The acetal structure (3-Bromopropionaldehyde Dimethyl Acetal) makes it useful as a protecting group in carbonyl chemistry .
- Comparison :
1-Bromo-3-chloropropane
- Molecular Formula : C₃H₆BrCl
- Key Features : A dihalogenated propane with bromine and chlorine substituents.
- Comparison: Exhibits higher reactivity in cross-coupling reactions due to the presence of two halogens. Lacks the ether oxygen, making it less polar than 1-bromo-3-methoxypropane .
1-Bromopropane (n-Propyl Bromide, CAS 106-94-5)
- Molecular Formula : C₃H₇Br
- Molecular Weight : 122.99 g/mol
- Boiling Point : 71°C
- Widely used as an industrial solvent (e.g., in adhesives and aerosols), whereas 1-bromo-3-methoxypropane is niche-oriented toward synthesis .
1,3-Dibromopropane (Trimethylene Dibromide)
- Molecular Formula : C₃H₆Br₂
- Molecular Weight : 201.89 g/mol
- Key Features : Contains bromine atoms at both terminal carbons.
- Comparison :
Data Tables
Table 1. Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Applications |
|---|---|---|---|---|---|
| 1-Bromo-3-methoxypropane | C₄H₉BrO | 153.02 | 103.5 | 1.341 | Organic synthesis |
| 3-Bromo-1,1-dimethoxypropane | C₅H₁₁BrO₂ | 183.045 | N/A | N/A | Protecting groups |
| 1-Bromopropane | C₃H₇Br | 122.99 | 71 | 1.353 | Industrial solvent |
| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | 165 | 1.982 | Cyclopropane synthesis |
Research Findings
- Synthetic Utility : 1-Bromo-3-methoxypropane’s methoxy group enhances nucleophilicity at the β-carbon, enabling selective alkylation in pharmaceuticals .
- Toxicity: 1-Bromo-3-chloropropane has been linked to carcinogenicity in rodent models, necessitating stricter handling than 1-bromo-3-methoxypropane .
- Industrial Use : 1-Bromopropane’s low boiling point makes it a preferred solvent in electronics cleaning, but its environmental impact contrasts with the specialized role of 1-bromo-3-methoxypropane .
Q & A
Basic: What are the recommended synthetic routes for 1-Bromo-3-methoxymethoxypropane, and how can reaction conditions be optimized for higher yields?
This compound is typically synthesized via nucleophilic substitution or etherification reactions. A common approach involves reacting 3-methoxymethoxypropanol with hydrobromic acid (HBr) under controlled conditions. Optimization can include:
- Catalyst selection : Use of Lewis acids (e.g., ZnBr₂) to enhance reactivity .
- Temperature control : Maintaining low temperatures (0–5°C) to minimize side reactions like elimination .
- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) improve solubility and reaction efficiency .
Basic: What analytical techniques are most effective for characterizing this compound and ensuring purity?
- NMR spectroscopy : ¹H and ¹³C NMR confirm molecular structure and detect impurities (e.g., unreacted alcohol or elimination byproducts) .
- GC-MS : Quantifies purity and identifies volatile contaminants .
- Elemental analysis : Validates empirical formula by measuring C, H, and Br content .
Advanced: How can researchers resolve discrepancies in reported reaction yields when using different catalysts?
Discrepancies often arise from varying catalyst activity or solvent interactions. Systematic analysis should:
- Compare reaction kinetics (e.g., via in situ FTIR) under identical conditions .
- Evaluate catalyst stability using TGA/DSC to detect decomposition .
- Replicate experiments with controlled humidity , as moisture can deactivate catalysts like ZnBr₂ .
Advanced: What computational methods are recommended to study reaction mechanisms involving this compound?
- DFT calculations : Model transition states and activation energies for nucleophilic substitution pathways .
- Molecular dynamics simulations : Predict solvent effects on reaction trajectories .
- QSPR models : Correlate substituent electronic effects with reactivity trends .
Safety: What are the key toxicological considerations and safety protocols for handling this compound?
- Toxicity : Brominated alkanes like 1-bromopropane analogs are linked to neurotoxicity and reproductive harm .
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/skin contact .
- Disposal : Neutralize with alkaline solutions (e.g., NaOH) before incineration to prevent HBr release .
Data Analysis: How should researchers approach literature reviews given variability in experimental data?
- Meta-analysis : Aggregate data from EPA/ATSDR reports and peer-reviewed studies to identify trends .
- Critical evaluation : Assess methodological rigor (e.g., purity of starting materials, calibration of instruments) .
- Cross-validation : Compare results with analogous compounds (e.g., 1-bromopropane) to infer reactivity patterns .
Application: In what organic synthesis reactions is this compound commonly employed?
- Alkylation agent : Introduces methoxymethoxypropyl groups into nucleophiles (e.g., Grignard reagents) .
- Protecting group intermediate : Used in carbohydrate chemistry to temporarily shield hydroxyl groups .
- Cross-coupling reactions : Participates in Suzuki-Miyaura couplings with arylboronic acids .
Stability: How can degradation be minimized during storage?
- Storage conditions : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
- Stabilizers : Add molecular sieves (3Å) to absorb moisture .
- Monitoring : Regular GC-MS checks to detect early degradation .
Contradiction: How to analyze contradictory reactivity findings with different nucleophiles?
- Steric/electronic profiling : Compare nucleophile parameters (e.g., HSAB theory) to explain selectivity .
- Solvent polarity effects : Test reactions in solvents of varying dielectric constants to isolate solvent-nucleophile interactions .
- Isotopic labeling : Use ¹⁸O-labeled nucleophiles to track substitution pathways .
Regulatory: What guidelines govern its use and disposal in academic labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
